molecular formula C15H10F5NO4S B4543356 2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid

2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No. B4543356
M. Wt: 395.3 g/mol
InChI Key: KCDILKWWFSOJBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, including compounds similar to our target molecule, often involves condensation reactions, starting from amino acids or their derivatives. For example, thiazolidine-2,4-dicarboxylic acid was obtained from the condensation of glyoxylic acid with L(-)R-cysteine, suggesting a possible pathway for synthesizing related compounds (Refouvelet et al., 1994). Moreover, the synthesis of 2-aryl-3-[(2-furyl)carbonyl]amino-5-nonsubstituted/methyl-4-thiazolidinones hints at methods to incorporate furan and thiazolidine units into a single molecule, providing a basis for further exploration into the synthesis of our target compound (Çapan et al., 1996).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives reveals insights into their conformational and stereochemical properties. The crystal structures of certain thiazolidine-carboxylic acids show zwitterionic forms, indicating the potential for diverse reactivity and interactions due to their molecular geometry and electronic distribution (Tarnawski et al., 2011).

Chemical Reactions and Properties

Thiazolidines are known to undergo various chemical reactions, including cyclocondensation, N-acylation, and reactions with isocyanates, leading to a wide range of derivatives with potentially valuable properties (Refouvelet et al., 1994). The presence of a furan ring adds to the compound's reactivity, allowing for reactions such as Knoevenagel condensations, which expand the scope of derivatization and functionalization (Gajdoš et al., 2006).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. The detailed crystallographic analysis of such compounds provides valuable information on their stability and potential interactions in different environments (Tarnawski et al., 2011).

Chemical Properties Analysis

The chemical properties of the target compound, inferred from studies on similar thiazolidine and furan derivatives, involve a range of behaviors including acid-base reactions, redox potentials, and reactivity towards electrophiles and nucleophiles. These properties are crucial for understanding the compound's potential applications in synthesis, catalysis, and as an intermediate in organic reactions (Skvortsov et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related furylthiazole compounds involves cross-coupling reactions that lead to the production of arylated furylthiazoles with strong photoluminescence, indicating potential applications in the development of fluorescent materials from biomass-derived furfural and natural amino acids like cysteine. Such materials can be used in optical devices and sensors, showcasing the versatility of furylthiazole derivatives in material science (Tanaka et al., 2015).

Applications in Material Science

Furylthiazole derivatives exhibit significant potential in material science, particularly in the synthesis of fluorescent materials. These compounds can be synthesized from renewable resources, such as biomass-derived furfural and natural amino acids, offering an eco-friendly alternative to traditional fluorescent materials. The strong photoluminescence properties of these materials suggest their usefulness in a variety of applications, including as components in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to manipulate the fluorescence properties through chemical modifications opens avenues for the creation of materials with tailor-made optical characteristics for specific applications (Tanaka et al., 2015).

Biological Applications

The compound and its derivatives also find applications in the biological domain. For example, thiazolidine derivatives have been explored for their DNA binding properties, indicating potential uses in the study of DNA interactions and possibly in the development of novel therapeutic agents. These compounds have shown the ability to interact with genetic material, which could lead to applications in gene therapy, molecular diagnostics, and as tools in molecular biology research. The exploration of such interactions is crucial for understanding the mechanism of action of potential drug candidates and for the design of new molecules with enhanced biological activities (Thalamuthu et al., 2013).

properties

IUPAC Name

2-[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO4S/c16-8-9(17)11(19)13(12(20)10(8)18)24-3-5-1-2-7(25-5)14-21-6(4-26-14)15(22)23/h1-2,6,14,21H,3-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDILKWWFSOJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(Pentafluorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-{5-[(pentafluorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid

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